molecular formula C5H3ClO5S B1355024 5-(Chlorosulfonyl)furan-2-carboxylic acid CAS No. 80466-76-8

5-(Chlorosulfonyl)furan-2-carboxylic acid

Cat. No.: B1355024
CAS No.: 80466-76-8
M. Wt: 210.59 g/mol
InChI Key: WVFYXOXRJDCQRV-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a chlorosulfonyl group at the 5-position and a carboxylic acid group at the 2-position

Scientific Research Applications

5-(Chlorosulfonyl)furan-2-carboxylic acid has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.

    Pharmaceutical Industry: It is used in the synthesis of drug candidates and as a precursor for the development of new therapeutic agents.

Safety and Hazards

While specific safety and hazard information for CFCA is not available, it’s important to handle all chemical substances with care and follow appropriate safety protocols .

Future Directions

The future of CFCA and other furanic compounds lies in the field of green and sustainable chemistry . The synthesis and application of furanic compounds, including CFCA, are expected to play a significant role in the shift from traditional resources such as crude oil to biomass .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid typically involves the chlorosulfonation of furan-2-carboxylic acid. The reaction is carried out by treating furan-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Furan-2-carboxylic acid+Chlorosulfonic acid5-(Chlorosulfonyl)furan-2-carboxylic acid\text{Furan-2-carboxylic acid} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} Furan-2-carboxylic acid+Chlorosulfonic acid→5-(Chlorosulfonyl)furan-2-carboxylic acid

The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group or further to a sulfide group.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonates, and sulfides.

    Reduction Reactions: Products include sulfonyl derivatives and sulfides.

    Oxidation Reactions: Products include furan-2,5-dicarboxylic acid and other oxidized furan derivatives.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)furan-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)furan-2-carboxylic acid
  • 5-(Bromosulfonyl)furan-2-carboxylic acid
  • 5-(Methanesulfonyl)furan-2-carboxylic acid

Comparison

5-(Chlorosulfonyl)furan-2-carboxylic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other similar compounds For example, 5-(Chloromethyl)furan-2-carboxylic acid has a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications

Properties

IUPAC Name

5-chlorosulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFYXOXRJDCQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512085
Record name 5-(Chlorosulfonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80466-76-8
Record name 5-(Chlorosulfonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the reactions 5-chlorosulfonylfuran-2-carboxylic acid can undergo according to the research?

A1: The research by [] demonstrates that 5-chlorosulfonylfuran-2-carboxylic acid (Ia) can be converted into its corresponding amide (Ib). Additionally, the sulfonyl chloride group can be further reacted to form a range of amides, hydrazides, and azides. This showcases the versatility of this compound as a building block for more complex molecules.

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